molecular formula C25H22N4O4 B4082912 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No. B4082912
M. Wt: 442.5 g/mol
InChI Key: MMDVQTYJLUYVPL-UHFFFAOYSA-N
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Description

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide, commonly known as Bexarotene, is a synthetic retinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. Bexarotene is a member of the class of drugs known as rexinoids, which are synthetic analogs of vitamin A.

Mechanism of Action

Bexarotene acts by binding to and activating the retinoid X receptor (RXR), which is a nuclear hormone receptor. Activation of RXR leads to the upregulation of genes involved in cell differentiation, proliferation, and apoptosis. Bexarotene has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Bexarotene has been shown to have various biochemical and physiological effects. It has been found to increase the levels of high-density lipoprotein (HDL) cholesterol, which is the "good" cholesterol that helps to remove excess cholesterol from the body. Bexarotene has also been shown to decrease the levels of low-density lipoprotein (LDL) cholesterol, which is the "bad" cholesterol that can contribute to the development of atherosclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using Bexarotene in lab experiments is its high potency and specificity for RXR. This allows researchers to study the effects of RXR activation on various biological processes. However, one of the limitations of using Bexarotene in lab experiments is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for the research on Bexarotene. One area of research is the development of more potent and selective RXR agonists that may have improved therapeutic applications. Another area of research is the investigation of the potential use of Bexarotene in the treatment of other diseases, such as diabetes and obesity. Additionally, the potential use of Bexarotene in combination with other drugs for the treatment of cancer is an area of ongoing research.

Scientific Research Applications

Bexarotene has been extensively researched for its potential therapeutic applications. It has been found to be effective in the treatment of various types of cancer, including non-small cell lung cancer, breast cancer, and cutaneous T-cell lymphoma. Bexarotene has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, as it has been found to improve cognitive function in animal models.

properties

IUPAC Name

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-16-4-11-23-20(14-16)27-25(33-23)17-5-8-19(9-6-17)26-24(30)18-7-10-21(22(15-18)29(31)32)28-12-2-3-13-28/h4-11,14-15H,2-3,12-13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDVQTYJLUYVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)N5CCCC5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

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